(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
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Overview
Description
[(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the reaction of 2-oxo-2H-chromen-3-carbaldehyde with thiourea. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled temperature conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of [(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone coumarin derivatives: These compounds also contain a chromen moiety and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
(E)-N’-(1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide: This compound shares a similar chromen structure and has been studied for its antioxidant and anticancer activities.
Uniqueness
[(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA is unique due to its specific combination of a chromen moiety with a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11N3O2S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
[(E)-1-(2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3O2S/c1-7(14-15-12(13)18)9-6-8-4-2-3-5-10(8)17-11(9)16/h2-6H,1H3,(H3,13,15,18)/b14-7+ |
InChI Key |
YWRLQMUSONFVRY-VGOFMYFVSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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